5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Medicinal Chemistry Physicochemical Profiling Membrane Permeability

5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 333771-24-7) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thione class, characterized by a 3-bromophenyl substituent at the C5 position and, critically, a methyl group at the N4 position of the triazole ring. This N4-methylation distinguishes it from the vast majority of 2,4-dihydro-1,2,4-triazole-3-thiones, which are either unsubstituted at N4 or bear larger alkyl/aryl groups, conferring a unique combination of steric, electronic, and hydrogen-bonding properties.

Molecular Formula C9H8BrN3S
Molecular Weight 270.15
CAS No. 333771-24-7
Cat. No. B2373092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS333771-24-7
Molecular FormulaC9H8BrN3S
Molecular Weight270.15
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
InChIKeyBOPAGWTWVHPEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 333771-24-7): A Differentiated N4-Methyl-1,2,4-Triazole-3-Thione Scaffold


5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 333771-24-7) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thione class, characterized by a 3-bromophenyl substituent at the C5 position and, critically, a methyl group at the N4 position of the triazole ring [1]. This N4-methylation distinguishes it from the vast majority of 2,4-dihydro-1,2,4-triazole-3-thiones, which are either unsubstituted at N4 or bear larger alkyl/aryl groups, conferring a unique combination of steric, electronic, and hydrogen-bonding properties. The compound has a molecular formula of C₉H₈BrN₃S, a molecular weight of 270.15 g/mol, a calculated XLogP3 of 2.3, and a reported melting point of 210–212 °C . It serves as both a bioactive scaffold in its own right and a versatile synthetic intermediate for constructing more complex triazole-based molecules with applications spanning medicinal chemistry, nonlinear optics, and materials science [2].

Why 5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Cannot Be Replaced by Generic 1,2,4-Triazole-3-Thione Analogs


The 1,2,4-triazole-3-thione scaffold is pharmacologically privileged, with derivatives exhibiting antimicrobial, antitumor, anti-inflammatory, analgesic, antidiabetic, and antioxidant activities [1]. However, biological activity within this class is exquisitely sensitive to the nature and position of substituents on the triazole ring and the appended phenyl group [2]. The presence of the N4-methyl group in this compound fundamentally alters its hydrogen-bond donor/acceptor profile (reducing the N–H donor count by one relative to the N4-unsubstituted analog), increases lipophilicity (enhancing membrane permeability potential), and introduces steric constraints that can redirect binding interactions with biological targets [3]. Furthermore, the position of the bromine atom on the phenyl ring (meta vs. ortho or para) dictates the electronic distribution and molecular dipole moment, which directly impacts target binding affinity and selectivity [4]. Simply substituting a generic 1,2,4-triazole-3-thione—or even a close positional isomer—without accounting for these critical structural determinants risks losing the specific biological or physicochemical profile for which this compound is selected.

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 333771-24-7)


N4-Methylation Eliminates a Hydrogen-Bond Donor and Increases Lipophilicity Relative to the N4-Unsubstituted Analog

The target compound (CAS 333771-24-7) possesses a single hydrogen-bond donor (the N–H of the thione tautomer), whereas its closest des-methyl analog, 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 126651-85-2, Tyrosinase-IN-16), contains two N–H donors [1]. This reduction in hydrogen-bond donor count, combined with the increased lipophilicity conferred by the N4-methyl group (calculated XLogP3 = 2.3 for the target compound vs. an estimated ~1.7 for the des-methyl analog based on the methylene-to-methyl logP increment), translates to a predicted improvement in passive membrane permeability according to Lipinski's Rule of Five guidelines [2]. In drug discovery contexts where oral bioavailability or blood-brain barrier penetration is a key selection criterion, this physicochemical differentiation can directly influence procurement decisions [3].

Medicinal Chemistry Physicochemical Profiling Membrane Permeability

The 3-Bromophenyl Substituent Enables Tyrosinase Inhibition: Class-Level Evidence from the Closely Related Des-Methyl Analog (Tyrosinase-IN-16)

The des-methyl analog of this compound, 5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 126651-85-2, designated Tyrosinase-IN-16, compound 19a), is a validated tyrosinase inhibitor with a Ki of 470 nM and demonstrates >90% cytotoxicity against B16F10 melanoma cells at 20 µM . Given that the only structural difference between Tyrosinase-IN-16 and the target compound is the N4-methyl group—a modification that retains the intact 3-bromophenyl pharmacophore and the thione moiety essential for copper coordination in the tyrosinase active site—it is reasonable to infer that the target compound retains significant anti-tyrosinase potential, with the N4-methyl group potentially modulating potency, selectivity, or metabolic stability . A broader structure-activity relationship study on 1,2,4-triazole tyrosinase inhibitors demonstrated that halogen substitution on the phenyl ring is a key determinant of potency, with several derivatives achieving IC₅₀ values between 1.6 and 13 µM against mushroom tyrosinase, compared to the standard kojic acid (IC₅₀ = 24.1 ± 0.5 µM) [1].

Tyrosinase Inhibition Melanogenesis Hyperpigmentation

Meta-Bromo Substitution on the Phenyl Ring Confers Distinct Electronic Properties vs. Ortho- and Para-Bromo Positional Isomers

The position of the bromine substituent on the phenyl ring profoundly influences the electronic distribution and, consequently, the biological activity of 1,2,4-triazole-3-thiones. The meta-bromo configuration (target compound, CAS 333771-24-7) places the electron-withdrawing bromine at a position where it exerts a predominantly inductive (–I) effect with minimal resonance interaction with the triazole ring, in contrast to the para-bromo isomer (CAS 494194-50-2), where resonance donation (+M) partially offsets the inductive withdrawal, and the ortho-bromo isomer (CAS 58064-57-6), where steric hindrance can force the phenyl ring out of coplanarity with the triazole . A systematic SAR study of triazole-based tyrosinase inhibitors confirmed that substitution at the C-4 position of the benzene ring (para to the triazole attachment) yields particularly potent activity, while the meta-substituted analogs displayed a distinct inhibition modality [1]. This electronic differentiation means that the meta-bromo target compound cannot be considered interchangeable with its ortho- or para-bromo isomers; each presents a unique electrostatic surface and dipole moment that will interact differently with biological targets [2].

Structure-Activity Relationship Electronic Effects Rational Design

High Crystallinity and Thermal Stability (m.p. 210–212 °C) Facilitate Purification and Solid-State Formulation

The target compound exhibits a well-defined melting point of 210–212 °C, as reported in vendor technical datasheets, indicative of high crystalline purity and thermal stability . This stands in contrast to many close 1,2,4-triazole-3-thione analogs, which are often isolated as amorphous solids or low-melting crystalline forms that are more challenging to purify and characterize . The high melting point facilitates purification by recrystallization, ensures long-term storage stability under ambient conditions, and supports solid-state formulation approaches—a critical consideration for procurement in industrial or long-duration research programs where batch-to-batch reproducibility and shelf-life are paramount . Commercially, the compound is available at ≥95% purity from multiple suppliers, with some offering NLT 98% grade suitable for pharmaceutical quality control .

Solid-State Chemistry Formulation Science Quality Control

Validated Synthetic Versatility: The Compound Serves as a Precursor for Thioether-Linked NLO-Active Derivatives

The thione (–S) moiety at the C3 position of the triazole ring provides a nucleophilic handle for S-alkylation reactions, enabling the construction of diverse thioether derivatives. In a 2024 study, the target compound was converted via multi-step synthesis into a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives (7a–7c), which were evaluated for nonlinear optical (NLO) properties using density functional theory (DFT) at the M06/6-311G(d,p) level [1]. Derivative 7c exhibited the lowest HOMO–LUMO band gap of 4.618 eV among the series, alongside significant linear polarizability (4.195 × 10⁻²³ esu) and first hyperpolarizability (6.317 × 10⁻³⁰ esu), indicating its potential for optoelectronic applications [1]. This demonstrates that the target compound is not merely a bioactive scaffold but also a validated entry point for materials chemistry applications—a dual-use capability not shared by all 1,2,4-triazole-3-thione analogs [2].

Nonlinear Optics Materials Chemistry Synthetic Intermediate

Recommended Application Scenarios for 5-(3-Bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 333771-24-7)


Melanogenesis and Tyrosinase-Targeted Drug Discovery

Based on the validated tyrosinase inhibition activity of the closely related des-methyl analog (Tyrosinase-IN-16, Ki = 470 nM, >90% B16F10 cytotoxicity at 20 µM) , this N4-methyl variant is a prime candidate for structure-activity relationship (SAR) campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties for hyperpigmentation disorder therapeutics. The increased lipophilicity (XLogP3 = 2.3) and reduced hydrogen-bond donor count (HBD = 1) relative to the des-methyl analog suggest improved membrane permeability [1], making it particularly suitable for cell-based melanogenesis assays and potentially for topical or transdermal formulation development.

Nonlinear Optical (NLO) Materials Development

The compound has been experimentally validated as a precursor for synthesizing thioether-linked triazole derivatives with measurable NLO properties. As demonstrated by Irfan et al. (2024), derivative 7c—synthesized directly from this compound—exhibited a HOMO–LUMO band gap of 4.618 eV and significant first hyperpolarizability (β = 6.317 × 10⁻³⁰ esu), positioning it as a candidate for optoelectronic device fabrication [2]. Research groups exploring organic NLO materials, optical limiters, or frequency-doubling applications should procure this specific scaffold rather than unsubstituted or differently substituted triazole-3-thiones that lack the 3-bromophenyl electronic handle.

Medicinal Chemistry Scaffold for Halogen-Bonding-Based Lead Optimization

The meta-bromo substituent on the phenyl ring presents a polarizable halogen atom capable of engaging in halogen-bonding interactions with protein targets—a structural feature increasingly exploited in rational drug design [3]. Combined with the N4-methyl group that modulates hydrogen-bonding capacity, this compound offers a unique pharmacophoric profile distinct from ortho- and para-bromo positional isomers. Procurement of the specific meta-bromo isomer ensures fidelity to SAR hypotheses where halogen position is predicted to dictate binding pose and affinity.

High-Purity Reference Standard for Analytical Method Development

With its well-defined melting point (210–212 °C), commercial availability at ≥95% purity (NLT 98% from select ISO-certified suppliers) , and established molecular identity (CAS 333771-24-7, MFCD01816005), this compound is well-suited as a reference standard for HPLC method development, dissolution testing, or impurity profiling in pharmaceutical quality control laboratories. The crystalline nature facilitates accurate weighing and standard preparation, reducing analytical variability compared to amorphous or hygroscopic analogs.

Quote Request

Request a Quote for 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.